AmPEG6C2-Aur0131

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

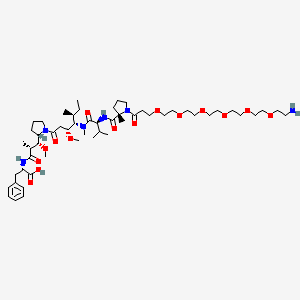

C54H92N6O15 |

|---|---|

Molecular Weight |

1065.3 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-1-[3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyl]-2-methylpyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C54H92N6O15/c1-10-39(4)48(44(68-8)37-46(62)59-22-14-18-43(59)49(69-9)40(5)50(63)56-42(52(65)66)36-41-16-12-11-13-17-41)58(7)51(64)47(38(2)3)57-53(67)54(6)20-15-23-60(54)45(61)19-24-70-26-28-72-30-32-74-34-35-75-33-31-73-29-27-71-25-21-55/h11-13,16-17,38-40,42-44,47-49H,10,14-15,18-37,55H2,1-9H3,(H,56,63)(H,57,67)(H,65,66)/t39-,40+,42-,43-,44+,47-,48-,49+,54-/m0/s1 |

InChI Key |

JKVBOSLOHJCKQR-NOWWAFAQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@@]3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C3(CCCN3C(=O)CCOCCOCCOCCOCCOCCOCCN)C |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of AmPEG6C2-Aur0131?

Disclaimer: Publicly available information, including chemical databases and scientific literature, does not contain specific details for a compound named "AmPEG6C2-Aur0131". The following guide is constructed based on the compound's nomenclature, which suggests it is a PROTAC (Proteolysis-Targeting Chimera) designed to degrade Aurora Kinase. This document uses a representative Aurora Kinase A (AURKA) PROTAC, JB170 , as a surrogate to provide a technical overview in the requested format. JB170 conjugates the AURKA inhibitor Alisertib to a Cereblon (CRBN) E3 ligase ligand via a PEG linker.[1][2]

Introduction

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein.[2] They consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a chemical linker. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Aurora kinases (AURKs) are critical regulators of mitosis, and their overexpression is linked to various cancers, making them a key therapeutic target.[1][3] While kinase inhibitors can block the catalytic function of AURKs, PROTACs offer an alternative therapeutic modality by inducing their complete degradation.[4][5] This guide focuses on the characteristics of an exemplar AURKA-targeting PROTAC.

Chemical Structure

The hypothetical structure of this compound implies it is composed of:

-

Aur0131 : A warhead targeting an Aurora kinase.

-

AmPEG6C2 : A linker consisting of a 6-unit polyethylene glycol (PEG) chain with an amine and a C2 alkyl spacer.

-

E3 Ligase Ligand : An unspecified ligand for an E3 ligase.

For the purpose of this guide, the structure of JB170 is presented, which is comprised of the AURKA inhibitor Alisertib, a PEG linker, and the thalidomide derivative to recruit the CRBN E3 ligase.[1][2]

Quantitative Data

The efficacy of PROTACs is measured by their ability to induce degradation of the target protein. Key metrics include the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

| Compound | Target | DC50 (nM) | Dmax (%) | Cell Line | Ref. |

| JB170 | AURKA | 28 | >90% | MV4-11 | [1] |

| JB300 | AURKA | 30 | Not Reported | Not Reported | [1] |

| Compound 15 | AURKA | 2.05 | Not Reported | MV4-11 | [1] |

| Compound 19 | AURKA | 109 | 78.8% | MV4-11 HiBiT | [3] |

| Compound 19 | AURKB | 570 | 43.6% | MV4-11 HiBiT | [3] |

| dAurAB5 | AURKA | 8.8 | 89-97% | IMR32 | [4] |

| dAurAB5 | AURKB | 6.1 | 89-97% | IMR32 | [4] |

Experimental Protocols

4.1 Protocol: Western Blot for Protein Degradation

This protocol describes the methodology to quantify the degradation of a target protein (e.g., AURKA) following treatment with a PROTAC.

-

Cell Culture and Treatment:

-

Seed cancer cells (e.g., MV4-11 leukemia cells) in 6-well plates at a density of 1x10^6 cells/well.

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with the PROTAC (e.g., JB170) at various concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, with vortexing every 10 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples (e.g., 20-30 µg per lane).

-

Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris) and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the target protein (e.g., anti-AURKA) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. The percentage of degradation is calculated relative to the vehicle-treated control.

-

Visualizations

5.1 PROTAC Mechanism of Action

The following diagram illustrates the catalytic cycle of a PROTAC, leading to target protein degradation.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

5.2 Experimental Workflow for Degradation Analysis

This diagram outlines the key steps in a Western Blot experiment to assess PROTAC efficacy.

References

- 1. Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective targeting of non-centrosomal AURKA functions through use of a targeted protein degradation tool - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling AmPEG6C2-Aur0131: A Technical Guide to a Putative Aurora Kinase-Targeting PROTAC

For Immediate Release

This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and characterization of AmPEG6C2-Aur0131, a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Aurora Kinase A. This document is intended for researchers, scientists, and drug development professionals interested in the field of targeted protein degradation.

Disclaimer: The compound "this compound" is a putative molecule constructed for illustrative purposes based on publicly available information on similar chemical entities. The data and protocols presented herein are representative of the development process for such a compound.

Introduction: Targeting Aurora Kinase A with PROTAC Technology

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[1][2] Overexpression of Aurora Kinase A has been implicated in the progression of various cancers, making it a compelling target for anticancer therapies.[1][3] Traditional small molecule inhibitors have shown promise but can be limited by issues of resistance and incomplete target inhibition.[4]

Proteolysis Targeting Chimeras (PROTACs) offer an alternative therapeutic modality.[4] These heterobifunctional molecules are designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] this compound is a putative PROTAC that leverages this mechanism to target Aurora Kinase A for degradation. It is conceptualized as being composed of three key components:

-

Aur0131: A potent and selective ligand for Aurora Kinase A. For the purpose of this guide, we will consider Aur0131 to be analogous to the well-characterized Aurora A inhibitor, Alisertib (MLN8237).[2][5]

-

E3 Ligase Ligand: A molecule that recruits an E3 ubiquitin ligase. In this construct, we hypothesize the use of a thalidomide analog, which binds to the Cereblon (CRBN) E3 ligase.[6][7][8]

-

PEG6C2 Linker: A polyethylene glycol (PEG) based linker that connects the Aurora Kinase A ligand to the E3 ligase ligand. The "PEG6C2" designation suggests a linker containing six polyethylene glycol units and a two-carbon alkyl chain.

Quantitative Data Summary

The following tables summarize key quantitative data for the components of this compound and the putative PROTAC itself.

Table 1: Biological Activity of the Aurora Kinase A Ligand (Alisertib)

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (Aurora A) | 1.2 nM | In vitro kinase assay | [2] |

| IC50 (Aurora B) | >1000 nM | In vitro kinase assay | [2] |

| Cell Growth IC50 | Varies (nM range) | Various cancer cell lines | [5] |

Table 2: Characterization of the Putative this compound PROTAC

| Parameter | Value | Cell Line/Assay Condition | Reference |

| DC50 (Aurora A) | Hypothetical: 10-100 nM | MV4-11 | [9] |

| Dmax (Aurora A) | Hypothetical: >80% | MV4-11 | [9] |

| Binding Affinity (Aurora A) | Hypothetical: 5-50 nM | Biochemical Assay | N/A |

| Binding Affinity (CRBN) | Hypothetical: 100-1000 nM | Biochemical Assay | N/A |

Experimental Protocols

This section details the methodologies for the synthesis and biological evaluation of a PROTAC like this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the preparation of the functionalized Aurora Kinase A inhibitor, the E3 ligase ligand, and the PEG linker, followed by their conjugation.

Step 1: Synthesis of the PEG6C2 Linker

A detailed procedure for synthesizing a similar trifunctional oligoethyleneglycol-amine linker has been described in the literature.[10] The general approach involves the sequential addition of protected ethylene glycol units to achieve the desired length, followed by functionalization of the termini for conjugation.

Step 2: Functionalization of the Aurora Kinase A Ligand (Alisertib)

A reactive handle (e.g., a terminal alkyne or azide for click chemistry, or a carboxylic acid for amide coupling) is introduced onto the Alisertib molecule at a position that does not interfere with its binding to Aurora Kinase A.

Step 3: Functionalization of the E3 Ligase Ligand (Thalidomide analog)

Similarly, a complementary reactive group is introduced onto the thalidomide analog.

Step 4: Conjugation

The functionalized Aurora Kinase A ligand, PEG6C2 linker, and E3 ligase ligand are conjugated in a final step. For example, if using click chemistry, the alkyne-modified linker would be reacted with the azide-modified inhibitor and E3 ligase ligand. The final product is purified by reverse-phase HPLC.

Biological Evaluation

Cell Culture: The human acute myeloid leukemia cell line MV4-11 is a suitable model system for evaluating Aurora kinase-targeting PROTACs.[9] Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

Western Blot Analysis for Aurora A Degradation:

-

MV4-11 cells are seeded in 6-well plates.

-

Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Cells are harvested, lysed, and protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against Aurora A and a loading control (e.g., GAPDH or β-actin).

-

After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay:

-

MV4-11 cells are seeded in 96-well plates.

-

Cells are treated with a serial dilution of this compound.

-

After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercial assay such as CellTiter-Glo®.

-

Luminescence is measured, and the data is used to calculate the IC50 value.

Visualizations

Signaling Pathway of Aurora Kinase A

Caption: Simplified signaling pathway of Aurora Kinase A during the G2/M transition of the cell cycle.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the synthesis and biological evaluation of this compound.

Mechanism of Action of this compound

Caption: The ternary complex formation and subsequent degradation pathway induced by this compound.

References

- 1. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PROTAC-mediated degradation reveals a non-catalytic function of AURORA-A kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Expedient synthesis of trifunctional oligoethyleneglycol-amine linkers and their use in the preparation of PEG-based branched platforms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

AmPEG6C2-Aur0131: A Technical Guide to Target Identification and Validation for a Novel Antibody-Drug Conjugate Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity and enhancing the therapeutic window. This technical guide provides an in-depth overview of the target identification and validation for a novel linker-payload, AmPEG6C2-Aur0131. This non-cleavable linker conjugated to the auristatin derivative, Aur0131, has been instrumental in the development of a promising ADC targeting the C-X-C chemokine receptor type 4 (CXCR4), a key player in the progression of various hematological malignancies.

This document will detail the scientific rationale for targeting CXCR4, present quantitative data from preclinical studies, provide detailed experimental protocols for key validation assays, and illustrate the underlying biological pathways and experimental workflows through comprehensive diagrams.

Target Identification: CXCR4 as a Compelling Target for ADC Therapy

The selection of an appropriate target antigen is a critical first step in the development of a successful ADC. The ideal target should be highly expressed on the surface of tumor cells with limited or no expression on healthy tissues. The C-X-C chemokine receptor type 4 (CXCR4) has been identified as a highly attractive target for ADC-based therapies in oncology.

CXCR4 is a G protein-coupled receptor that, upon binding to its cognate ligand CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), activates downstream signaling pathways, including the PI3K/Akt and MAPK pathways.[1] This signaling cascade plays a crucial role in cell survival, proliferation, and migration.[1] Notably, CXCR4 is overexpressed in a wide range of hematological cancers, including non-Hodgkin's lymphoma (NHL), acute lymphocytic leukemia (ALL), multiple myeloma (MM), and acute myeloid leukemia (AML).[1][2] This overexpression is often correlated with poor prognosis and resistance to standard-of-care therapies. The constitutive and ligand-induced internalization of CXCR4 further enhances its suitability as an ADC target, facilitating the delivery of the cytotoxic payload into the cancer cell.[1]

The this compound Linker-Payload

The efficacy and safety of an ADC are critically dependent on the linker and the cytotoxic payload. This compound is a drug-linker conjugate specifically designed for ADC development.[3]

-

Aur0131 Payload: Aur0131 is a potent derivative of the auristatin class of microtubule inhibitors.[1][3] These agents disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. A key advantage of auristatins is their potent cytotoxicity against tumor cells, while exhibiting reduced toxicity in non-proliferating cells like peripheral blood mononuclear cells (PBMCs).[1]

-

AmPEG6C2 Non-Cleavable Linker: AmPEG6C2 is a non-cleavable linker.[2] This type of linker offers enhanced stability in circulation, reducing the premature release of the cytotoxic payload and minimizing off-target toxicity. The payload is released upon lysosomal degradation of the antibody component of the ADC within the target cancer cell.

The structure of the this compound linker-payload is a key determinant of the resulting ADC's pharmacological properties.

Quantitative Data Summary

The preclinical evaluation of an anti-CXCR4 ADC utilizing the this compound linker-payload has demonstrated significant anti-tumor activity in various hematological cancer models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Cytotoxicity of Anti-CXCR4-AmPEG6C2-Aur0131 ADC

| Cell Line | Cancer Type | CXCR4 Expression | IC50 (ng/mL) |

| MOLP-8 | Multiple Myeloma (SoC-resistant) | High | Data not available in a consolidated format |

| H929-VR20 | Multiple Myeloma (Bortezomib-resistant) | High | Data not available in a consolidated format |

| Ramos | Non-Hodgkin's Lymphoma | High | Data not available in a consolidated format |

| OPM2 | Multiple Myeloma | Medium | Data not available in a consolidated format |

| MV4-11 | Acute Myeloid Leukemia | Medium | Data not available in a consolidated format |

Note: While the referenced literature indicates potent in vitro cytotoxicity, specific IC50 values for a broad panel of cell lines were not found in a consolidated table.

Table 2: In Vivo Efficacy of Anti-CXCR4-AmPEG6C2-Aur0131 ADC in Orthotopic Xenograft Models

| Xenograft Model | Cancer Type | Treatment Dose (mg/kg) | Outcome |

| MOLP-8 | Multiple Myeloma (SoC and anti-CXCR4 antibody-resistant) | 0.15 (single dose) | Tumor regression and significantly extended survival.[1] |

| H929-VR20 | Multiple Myeloma (Bortezomib-resistant) | Data not available in a consolidated format | Efficacious in vivo.[2] |

| NHL Xenograft | Non-Hodgkin's Lymphoma | Data not available in a consolidated format | Efficacious in vivo.[2] |

| ALL Xenograft | Acute Lymphocytic Leukemia | Data not available in a consolidated format | Efficacious in vivo.[2] |

Table 3: Preclinical Safety and Tolerability

| Parameter | Observation |

| Effect on Hematopoietic Stem Cells (HSCs) | A 24% decrease in HSC populations was observed with a 2.5 mg/kg dose of an anti-CXCR4 ADC, suggesting potential for adverse effects.[1] |

| General Toxicity | Minimal or mild toxicities were observed in monkeys with a highest non-severely toxic dose of 30 mg/kg (human equivalent dose = 9.6 mg/kg) for a different ADC (DS-6157a), providing a general reference for ADC safety.[1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the validation of the anti-CXCR4-AmPEG6C2-Aur0131 ADC.

Flow Cytometry for CXCR4 Expression

Objective: To quantify the cell surface expression of CXCR4 on various hematological cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., MOLP-8, Ramos, etc.)

-

Phycoerythrin (PE)-conjugated anti-human CXCR4 antibody (e.g., clone 12G5)

-

PE-conjugated isotype control antibody

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Flow cytometer

Protocol:

-

Harvest cells and wash twice with cold PBS containing 1% BSA.

-

Resuspend cells to a concentration of 1 x 10^6 cells/mL in cold PBS with 1% BSA.

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the PE-conjugated anti-CXCR4 antibody or the isotype control antibody at the manufacturer's recommended concentration.

-

Incubate the tubes on ice for 30 minutes in the dark.

-

Wash the cells three times with cold PBS containing 1% BSA.

-

Resuspend the final cell pellet in 500 µL of PBS.

-

Acquire data on a flow cytometer, collecting at least 10,000 events per sample.

-

Analyze the data using appropriate software to determine the percentage of CXCR4-positive cells and the mean fluorescence intensity.

Antibody Conjugation with this compound

Objective: To conjugate the this compound linker-payload to the anti-CXCR4 monoclonal antibody.

Principle: This protocol describes a typical lysine conjugation method, where the linker-payload, activated with an N-hydroxysuccinimide (NHS) ester, reacts with the primary amines of lysine residues on the antibody.

Materials:

-

Anti-CXCR4 monoclonal antibody

-

This compound with an NHS ester reactive group

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 8.0-8.5

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Spectrophotometer

Protocol:

-

Prepare a stock solution of the this compound-NHS ester in anhydrous DMSO.

-

Buffer exchange the anti-CXCR4 antibody into PBS at pH 8.0-8.5. Adjust the antibody concentration to 1-10 mg/mL.

-

Add the this compound-NHS ester stock solution to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker-payload to antibody) to achieve the desired drug-to-antibody ratio (DAR).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

-

Purify the resulting ADC from unconjugated linker-payload and other reaction components using a pre-equilibrated SEC column.

-

Collect the fractions containing the purified ADC.

-

Determine the protein concentration and the DAR using spectrophotometry.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of the anti-CXCR4-AmPEG6C2-Aur0131 ADC against cancer cell lines.

Materials:

-

Target cancer cell lines

-

Anti-CXCR4-AmPEG6C2-Aur0131 ADC

-

Isotype control ADC

-

Complete cell culture medium

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Protocol:

-

Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the anti-CXCR4 ADC and the isotype control ADC in complete cell culture medium.

-

Remove the existing medium from the cells and add 100 µL of the diluted ADCs to the respective wells.

-

Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the luminescence, absorbance, or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each ADC.

Orthotopic Multiple Myeloma Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of the anti-CXCR4-AmPEG6C2-Aur0131 ADC in a clinically relevant animal model.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID or NSG)

-

MOLP-8 human multiple myeloma cell line (transduced with a luciferase reporter gene for bioluminescence imaging)

-

Matrigel (optional)

-

Anti-CXCR4-AmPEG6C2-Aur0131 ADC

-

Vehicle control

-

Bioluminescence imaging system

-

D-luciferin

Protocol:

-

Culture the luciferase-expressing MOLP-8 cells to the logarithmic growth phase.

-

On the day of implantation, harvest the cells, wash with sterile PBS, and resuspend in PBS (with or without Matrigel) at the desired concentration (e.g., 1 x 10^6 cells per animal).

-

Anesthetize the mice and inject the cell suspension intravenously or directly into the bone marrow (e.g., tibia) to establish the orthotopic tumor.

-

Monitor tumor engraftment and growth weekly using bioluminescence imaging. This involves intraperitoneal injection of D-luciferin followed by imaging the anesthetized mice.

-

Once the tumors are established (as determined by a detectable bioluminescent signal), randomize the mice into treatment and control groups.

-

Administer the anti-CXCR4 ADC or vehicle control intravenously at the predetermined dose and schedule.

-

Continue to monitor tumor growth via bioluminescence imaging throughout the study.

-

Monitor the body weight and overall health of the animals as indicators of toxicity.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the mice and collect tumors and organs for further analysis (e.g., histology, immunohistochemistry).

-

Analyze the tumor growth inhibition and survival data.

Mandatory Visualizations

CXCR4 Signaling Pathway

Caption: CXCR4 signaling cascade in cancer cells.

ADC Mechanism of Action Workflow

Caption: Workflow of anti-CXCR4 ADC mechanism.

ADC Development and Validation Logic

Caption: Logical flow of ADC development and validation.

Conclusion

The identification and validation of the this compound linker-payload in the context of an anti-CXCR4 antibody-drug conjugate represents a significant advancement in the development of targeted therapies for hematological malignancies. The strategic selection of CXCR4 as a target, coupled with the rational design of a stable and potent ADC, has yielded compelling preclinical data. The methodologies and data presented in this technical guide provide a comprehensive framework for researchers and drug development professionals to understand the core principles and experimental considerations in the preclinical development of novel ADCs. Further investigation into the quantitative aspects of efficacy and safety will be crucial for the successful clinical translation of this promising therapeutic approach.

References

- 1. Monitoring the Growth of an Orthotopic Tumour Xenograft Model: Multi-Modal Imaging Assessment with Benchtop MRI (1T), High-Field MRI (9.4T), Ultrasound and Bioluminescence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow Cytometry Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]

- 3. Immunohistochemical Detection of the CXCR4 Expression in Tumor Tissue Using the Fluorescent Peptide Antagonist Ac-TZ14011-FITC - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of AmPEG6C2-Aur0131: A Technical Overview

Disclaimer: As of late 2025, public domain information specifically detailing a molecule designated "AmPEG6C2-Aur0131" is not available. The following technical guide has been constructed based on scientific literature concerning its constituent components: a PEGylated linker likely represented by "AmPEG6C2" and a cytotoxic payload, presumably an auristatin derivative denoted by "Aur0131". This document serves as a representative framework for the in vitro characterization of such a molecule, which is presumed to be an antibody-drug conjugate (ADC) payload or a related targeted therapeutic.

Introduction

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. The "AmPEG6C2" component suggests an amphiphilic PEG linker, which can influence the solubility, stability, and pharmacokinetic properties of the conjugate. "Aur0131" is indicative of an auristatin payload, a potent class of antimitotic agents that disrupt microtubule dynamics in cancer cells. The in vitro characterization of such a compound is critical to understanding its mechanism of action, potency, and specificity before advancing to preclinical and clinical development.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro studies. Below are representative protocols for key experiments in the characterization of an ADC employing an auristatin-based payload.

1. Cell Viability and Cytotoxicity Assays

-

Objective: To determine the potency of the compound in killing cancer cells.

-

Methodology:

-

Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

The compound is serially diluted to a range of concentrations and added to the cells.

-

Cells are incubated with the compound for a period of 72 to 120 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Glo®.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

-

2. Internalization Assay

-

Objective: To confirm that the ADC is internalized by the target cells.

-

Methodology:

-

Target cells are incubated with a fluorescently labeled version of the ADC at 4°C (to allow binding but not internalization) and 37°C (to allow internalization).

-

At various time points, the cells are washed to remove unbound ADC.

-

The amount of internalized ADC can be quantified by flow cytometry or visualized by confocal microscopy.

-

3. Bystander Killing Assay

-

Objective: To determine if the payload can kill neighboring antigen-negative cells after being released from the target cell.

-

Methodology:

-

A co-culture of antigen-positive and antigen-negative cells (labeled with different fluorescent markers) is established.

-

The co-culture is treated with the ADC.

-

After a defined incubation period, the viability of both cell populations is assessed by flow cytometry. An effective bystander effect will result in the killing of the antigen-negative cells.

-

Quantitative Data Summary

The following tables present hypothetical but representative quantitative data for the in vitro characterization of an auristatin-based ADC, which could be similar to this compound.

| Cell Line | Target Antigen Expression | IC50 (nM) of this compound |

| Cell Line A | High | 0.5 |

| Cell Line B | Medium | 5.2 |

| Cell Line C | Low/Negative | >1000 |

Table 1: In Vitro Cytotoxicity of a Representative Auristatin-Based ADC.

| Time (hours) | Percent Internalization at 37°C |

| 1 | 25% |

| 4 | 60% |

| 24 | 95% |

Table 2: Representative Internalization Rate of an ADC in Target-Positive Cells.

| Co-culture Ratio (Positive:Negative) | Percent Viability of Negative Cells |

| 1:1 | 45% |

| 1:3 | 68% |

| 1:5 | 85% |

Table 3: Representative Bystander Killing Effect of an ADC Payload.

Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism of action for an auristatin-based ADC.

Caption: Proposed mechanism of action for an auristatin-based ADC.

Experimental Workflow: Cytotoxicity Assay

The diagram below outlines the typical workflow for determining the in vitro cytotoxicity of a compound.

In-depth Technical Guide on AmPEG6C2-Aur0131: Biological Activity and Function

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature, patent databases, and other accessible resources, no specific information has been found for a compound designated "AmPEG6C2-Aur0131". This identifier does not appear to correspond to any publicly disclosed molecule, therapeutic agent, or research compound.

The lack of available data prevents the creation of the requested in-depth technical guide. Consequently, it is not possible to provide:

-

Quantitative Data: No IC50, EC50, Ki, or other quantitative metrics for the biological activity of this compound could be found.

-

Experimental Protocols: No specific experimental methodologies for the characterization of this compound are available.

-

Signaling Pathways and Mechanisms of Action: There is no information regarding the biological pathways or molecular targets with which this compound may interact.

Potential Reasons for the Absence of Information:

There are several possibilities for why "this compound" has not been identified in public-facing resources:

-

Internal Codename: The identifier may be an internal designation for a compound within a private research and development program at a pharmaceutical or biotechnology company. Such information is often proprietary and not disclosed until patent applications are filed or clinical trials are initiated.

-

Novel Compound: The molecule could be a very recent discovery that has not yet been the subject of a scientific publication or patent.

-

Typographical Error: It is possible that the identifier provided contains a typographical error. A different arrangement or spelling of the alphanumeric characters might correspond to a known compound.

Recommendations for Proceeding:

Researchers, scientists, and drug development professionals seeking information on this topic are advised to:

-

Verify the Identifier: Double-check the spelling and format of "this compound" to ensure its accuracy.

-

Consult Internal Documentation: If this identifier was encountered within an organization, consult internal databases, research notebooks, and colleagues to locate relevant information.

-

Monitor Future Publications and Patents: If the compound is in an active development pipeline, information may become publicly available in the future through scientific journals and patent office databases.

Without any foundational data on the biological activity and function of "this compound," the creation of a detailed technical guide with the specified requirements is not feasible at this time.

The Emergence of C26-Linked Rapamycin Analogs: A Technical Guide to AmPEG6C2-Aur0131 Homologs and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of a novel class of mTOR inhibitors: C26-linked rapamycin analogs. Central to the synthesis of these compounds is the intermediate known as AmPEG6C2-Aur0131, more commonly identified in chemical literature and by suppliers as XL388-C2-amide-PEG9-NH2 hydrochloride . This document will serve as a comprehensive resource on the synthesis, biological evaluation, and underlying signaling pathways associated with these promising therapeutic agents.

Introduction to a New Class of mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a critical serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of numerous diseases, most notably cancer. Rapamycin, a natural macrolide, was the first identified mTOR inhibitor. However, its therapeutic window is often limited by pharmacokinetic properties and the emergence of resistance. This has spurred the development of novel rapamycin analogs ("rapalogs") with improved efficacy and safety profiles.

The C26-linked rapamycin analogs represent a significant advancement in this field. These molecules are synthesized utilizing the key intermediate, XL388-C2-amide-PEG9-NH2 hydrochloride, to introduce specific chemical moieties at the C26 position of the rapamycin core. This strategic modification allows for the fine-tuning of the molecule's pharmacological properties.

The Role of XL388-C2-amide-PEG9-NH2 hydrochloride

XL388-C2-amide-PEG9-NH2 hydrochloride is a specialized chemical entity designed as a linker-payload intermediate. Its structure incorporates a polyethylene glycol (PEG) spacer and a reactive amine group, which facilitates the covalent attachment of various functional groups to the rapamycin scaffold. The synthesis of the final C26-linked analogs is detailed in patent WO2019212991A1, which provides the foundational information for this class of compounds.

The mTOR Signaling Pathway: The Target of C26-Linked Rapalogs

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). These complexes are pivotal in integrating a wide array of intracellular and extracellular signals, including growth factors, nutrients, and cellular energy status, to orchestrate cellular responses.

-

mTORC1: This complex is acutely sensitive to rapamycin and its analogs. It promotes anabolic processes such as protein and lipid synthesis while inhibiting catabolic processes like autophagy. Key downstream effectors of mTORC1 include S6 kinase (S6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

-

mTORC2: While chronically treated with rapamycin can affect mTORC2 assembly and function in some cell types, it is generally considered less sensitive to acute rapamycin inhibition. mTORC2 is involved in the activation of Akt, a crucial kinase for cell survival, and also plays a role in regulating the cytoskeleton.

The C26-linked rapamycin analogs, like their parent compound, are designed to inhibit the mTOR pathway, thereby impeding the uncontrolled cell growth and proliferation characteristic of cancer.

Caption: Simplified mTOR signaling pathway showing the inhibitory action of C26-linked rapamycin analogs.

Quantitative Biological Data

The efficacy of novel C26-linked rapamycin analogs has been quantified through various in vitro assays. The data presented below, derived from patent literature, showcases the potent inhibitory activity of these compounds against mTOR and their anti-proliferative effects in cancer cell lines.

| Compound ID | mTOR Inhibition IC50 (nM) | PC3 Cell Proliferation IC50 (nM) |

| Example 1 | 1.5 | 0.8 |

| Example 2 | 2.1 | 1.2 |

| Example 3 | 0.9 | 0.5 |

| Rapamycin | 1.2 | 0.7 |

Data is representative and compiled from patent examples for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of the key experimental protocols employed in the synthesis and evaluation of C26-linked rapamycin analogs.

Synthesis of a Representative C26-Linked Rapamycin Analog

This protocol outlines the general steps for the synthesis of a C26-linked rapamycin analog using XL388-C2-amide-PEG9-NH2 hydrochloride as a key intermediate.

-

Preparation of C26-O-triflate rapamycin: Rapamycin is treated with triflic anhydride in the presence of a non-nucleophilic base (e.g., 2,6-lutidine) in an anhydrous aprotic solvent (e.g., dichloromethane) at low temperature (-78 °C to 0 °C) to selectively activate the C26 hydroxyl group.

-

Nucleophilic Substitution: The C26-O-triflate rapamycin intermediate is then reacted with XL388-C2-amide-PEG9-NH2 hydrochloride. The amine group of the linker displaces the triflate, forming the C26-linked conjugate. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

-

Purification: The crude product is purified using column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the final C26-linked rapamycin analog.

-

Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

Caption: General workflow for the synthesis of C26-linked rapamycin analogs.

In Vitro mTOR Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the synthesized compounds on the kinase activity of mTOR.

-

Reagents and Materials: Recombinant human mTOR enzyme, a suitable substrate (e.g., a peptide derived from p70S6K), ATP, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Assay Procedure:

-

The C26-linked rapamycin analog is serially diluted to various concentrations.

-

The recombinant mTOR enzyme is incubated with the compound dilutions in an assay buffer.

-

The kinase reaction is initiated by the addition of the substrate and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence).

-

-

Data Analysis: The IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)

This assay assesses the ability of the compounds to inhibit the growth and proliferation of cancer cells in culture.

-

Cell Culture: A cancer cell line known to have an active mTOR pathway (e.g., PC3 prostate cancer cells) is cultured in appropriate media.

-

Assay Procedure:

-

Cells are seeded into 96-well plates and allowed to adhere overnight.

-

The cells are then treated with serial dilutions of the C26-linked rapamycin analog.

-

The plates are incubated for a period that allows for multiple cell divisions (typically 72 hours).

-

A viability reagent (e.g., MTT or CellTiter-Glo®) is added to each well. This reagent is converted into a detectable signal (colorimetric or luminescent) by metabolically active cells.

-

-

Data Analysis: The signal intensity, which is proportional to the number of viable cells, is measured using a plate reader. The IC50 value for cell proliferation is determined from the dose-response curve.

Conclusion

The development of C26-linked rapamycin analogs, facilitated by the use of the key intermediate this compound (XL388-C2-amide-PEG9-NH2 hydrochloride), represents a promising avenue for the creation of next-generation mTOR inhibitors. The ability to systematically modify the rapamycin scaffold at the C26 position offers a powerful tool for optimizing the therapeutic properties of these compounds. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this exciting new class of anti-cancer agents.

An In-depth Technical Guide to AmPEG6C2-Aur0131 in Synthetic Biology Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the hypothetical chimeric molecule, AmPEG6C2-Aur0131, conceptualized for advanced applications in synthetic biology and drug development. Drawing from established principles of natural product biosynthesis and targeted protein degradation, this document outlines the core components, synthesis, and potential applications of this molecule.

Introduction: A Novel PROTAC Concept

This compound is envisioned as a Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3] This technology represents a paradigm shift from traditional occupancy-based inhibition to event-driven pharmacology, enabling the targeting of proteins previously considered "undruggable".[1]

The proposed structure of this compound consists of three key moieties:

-

Aur0131 : A "warhead" ligand derived from the auricin family of natural products, designed to bind to a specific POI.

-

E3 Ligase Ligand : A molecule that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL).

-

AmPEG6C2 Linker : A flexible polyethylene glycol (PEG)-based linker that connects the Aur0131 warhead to the E3 ligase ligand, optimizing the formation of a productive ternary complex.[4][5]

This guide will deconstruct each component, proposing a biosynthetic and synthetic framework for its creation and outlining its potential in therapeutic applications.

The "Aur0131" Warhead: Harnessing Natural Product Scaffolds

The "Aur0131" component is hypothetically derived from auricin, a complex polyketide produced by Streptomyces lavendulae subsp. lavendulae CCM 3239.[6][7][8] Auricin belongs to the angucycline class of antibiotics and possesses a unique spiroketal pyranonaphthoquinone aglycone, which is glycosylated with D-forosamine.[7][9][10] The complex and rigid three-dimensional structure of such natural products makes them attractive starting scaffolds for developing high-affinity ligands for protein targets.

Auricin is synthesized via a type II polyketide synthase (PKS) pathway encoded by the aur1 biosynthetic gene cluster (BGC).[7][11][12] This cluster contains genes for the core polyketide backbone synthesis, tailoring enzymes (such as ketoreductases, aromatases, and cyclases), and the biosynthesis and attachment of the D-forosamine sugar.[7][13] A synthetic biology approach has been used to investigate the initial steps of this pathway, demonstrating the feasibility of engineering these systems.[6][8]

The biosynthesis of the auricin aglycone involves a series of enzymatic reactions that build and modify a polyketide chain. Key enzymes encoded by the aur1 cluster are essential for this process.

Table 1: Key Genes and Enzymes in the Auricin (aur1) Biosynthetic Gene Cluster

| Gene | Proposed Function | Role in Biosynthesis |

| aur1C | Angucycline-specific Cyclase (CYC) | Catalyzes the characteristic angular cyclization of the polyketide backbone.[7] |

| aur1D/E | Ketosynthase α/β (KSα/KSβ) | Catalyze the iterative decarboxylative condensation of acyl-CoA precursors.[7] |

| aur1F | Acyl Carrier Protein (ACP) | Carries the growing polyketide chain during synthesis.[7][9] |

| aur1G | Ketoreductase (KR) | Reduces specific keto groups on the polyketide intermediate.[7] |

| aur1H | Aromatase (ARO) | Catalyzes aromatization reactions of the cyclic intermediates.[7] |

| aur1TQSV | Deoxysugar Biosynthesis Enzymes | Involved in the initial steps of D-forosamine biosynthesis.[13] |

| sa59 | NDP-hexose Aminotransferase | Catalyzes an amination step in D-forosamine synthesis.[13] |

| sa52 | NDP-aminohexose N-dimethyltransferase | Performs the final dimethylation step to produce D-forosamine.[13] |

The following diagram illustrates the initial steps in the formation of the polyketide core of auricin, highlighting the key enzymatic players.

For the purpose of creating "Aur0131," synthetic biology techniques could be employed to modify the auricin pathway. For instance, deleting the glycosyltransferase genes could yield the aglycone, which can then be chemically functionalized. Alternatively, specific tailoring enzymes could be replaced to introduce chemical handles for linker attachment.

The AmPEG6C2 Linker: A Bridge for Degradation

The linker is a critical component of a PROTAC, heavily influencing the efficacy of ternary complex formation and the subsequent degradation of the target protein.[5] PEG linkers are frequently used due to their ability to enhance solubility and provide flexibility.[4][5][14]

The designation "AmPEG6C2" suggests a bifunctional linker with the following features:

-

Am : An amine group at one terminus, available for conjugation.

-

PEG6 : A polyethylene glycol chain with six repeating ethylene oxide units. This length is often systematically varied during PROTAC optimization.

-

C2 : A two-carbon (ethyl) spacer.

-

The other terminus would also possess a reactive group, such as another amine or a carboxylic acid, for conjugation to the second ligand. A common variant is a diamine linker, such as Amino-PEG3-C2-Amine.[15][16]

The choice of linker length and composition is crucial and often determined empirically to achieve optimal orientation and proximity between the POI and the E3 ligase within the ternary complex.[17]

The Chimeric Molecule: Synthesis and Workflow

The synthesis of this compound would involve a multi-step process combining fermentation, chemical modification, and conjugation chemistry.

A plausible workflow for producing and testing the chimeric molecule is outlined below. This process begins with the bio-production of an auricin-derived precursor and proceeds through chemical synthesis to final biological evaluation.

Quantitative Analysis in Drug Development

The evaluation of a PROTAC's efficacy relies on quantitative measurements of its binding, degradation, and cellular activities.

Table 2: Representative Quantitative Parameters for PROTAC Evaluation

| Parameter | Description | Typical Range | Method of Measurement |

| Binding Affinity (Kd) | Dissociation constant for binding to the target protein (POI) or the E3 ligase. | nM to µM | Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)[2][18] |

| Cooperativity (α) | A measure of the enhancement (α > 1) or impairment (α < 1) of binding within the ternary complex. | 1 - 100+ | Isothermal Titration Calorimetry (ITC), SPR[18] |

| DC50 | The concentration of PROTAC required to induce 50% degradation of the target protein. | pM to µM | Western Blot, HiBiT Assay, Mass Spectrometry[19][20] |

| Dmax | The maximum percentage of protein degradation achieved at saturating PROTAC concentrations. | 50% - 99%+ | Western Blot, HiBiT Assay, Mass Spectrometry[1] |

| Cellular IC50 | The concentration of PROTAC that inhibits a specific cellular process or proliferation by 50%. | nM to µM | Cell Viability Assays (e.g., MTT, CellTiter-Glo)[19] |

Experimental Protocols

Detailed methodologies are essential for the synthesis and validation of novel PROTAC molecules. Below are representative protocols adapted from standard practices in the field.

This protocol describes a flexible solid-phase synthesis approach for creating a library of PROTACs with varying linkers.[21]

-

Resin Preparation : Start with a Rink Amide resin. Attach a suitable E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle) to the resin using standard peptide coupling reagents like HATU and DIPEA in DMF.

-

Azide Intermediate Formation : After deprotection of a protecting group on the E3 ligand, react it with an azide-containing linker precursor. This step introduces the azide handle for subsequent click chemistry or other conjugation reactions.

-

Linker Elongation (if needed) : The linker can be extended from the resin-bound intermediate using sequential coupling of PEG units or other spacer molecules.

-

POI Ligand Conjugation : React the resin-bound azide intermediate with the POI ligand ("Aur0131") that has been functionalized with an alkyne. This is typically done using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.

-

Cleavage and Purification : Cleave the final PROTAC molecule from the solid support using an appropriate cleavage cocktail (e.g., 95% TFA). Purify the crude product using reverse-phase HPLC.

-

Characterization : Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.

-

Cell Culture and Treatment : Plate cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis : Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE : Normalize the protein amounts for all samples. Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., anti-GAPDH or anti-β-actin).

-

Wash the membrane with TBST.

-

Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.

-

Analysis : Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Conclusion

The conceptual framework for this compound represents a powerful convergence of natural product chemistry, synthetic biology, and targeted therapeutics. By leveraging the intricate architecture of the auricin scaffold as a POI-binding warhead and connecting it via a rationally designed PEG linker to an E3 ligase ligand, it is possible to create a potent and selective protein degrader. The modularity of this system, allowing for modifications to the warhead, linker, and E3 ligand, provides a rich platform for optimization.[3][17] The successful development of such molecules holds significant promise for expanding the druggable proteome and addressing unmet needs in drug development.

References

- 1. Untitled Document [arxiv.org]

- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. atlasofscience.org [atlasofscience.org]

- 8. Investigating the initial steps of auricin biosynthesis using synthetic biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigating the initial steps of auricin biosynthesis using synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The gene cluster aur1 for the angucycline antibiotic auricin is located on a large linear plasmid pSA3239 in Streptomyces aureofaciens CCM 3239 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Characterisation of the genes involved in the biosynthesis and attachment of the aminodeoxysugar D-forosamine in the auricin gene cluster of Streptomyces aureofaciens CCM3239 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. precisepeg.com [precisepeg.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Amino-PEG-Amine | AxisPharm [axispharm.com]

- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. en.ice-biosci.com [en.ice-biosci.com]

- 19. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

AmPEG6C2-Aur0131: A Comprehensive Technical Review of its Preclinical Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the preclinical safety and toxicity profile of AmPEG6C2-Aur0131, a key component of an antibody-drug conjugate (ADC) targeting the C-X-C motif chemokine receptor 4 (CXCR4). This compound is a drug-linker conjugate composed of the auristatin derivative Aur0131, a potent microtubule inhibitor, connected to a non-cleavable AmPEG6C2 linker. This guide synthesizes available preclinical data, focusing on the rationale for its design, in vitro and in vivo toxicity findings, and the experimental methodologies employed in its evaluation. Particular emphasis is placed on the strategies utilized to mitigate off-tumor toxicity, a significant challenge in targeting broadly expressed antigens like CXCR4.

Introduction

Antibody-drug conjugates represent a rapidly advancing class of cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three components: a monoclonal antibody (mAb) that provides target specificity, a highly potent cytotoxic payload, and a linker that connects the two.

This compound has been developed as a drug-linker for an anti-CXCR4 ADC. CXCR4 is a compelling therapeutic target due to its overexpression in a variety of hematological malignancies and solid tumors and its role in tumor proliferation, metastasis, and angiogenesis. However, the expression of CXCR4 on healthy tissues, including hematopoietic stem cells, presents a significant safety challenge. The design of the anti-CXCR4 ADC incorporating this compound was empirically optimized to widen the therapeutic index and reduce off-target toxicity.[1]

This document details the preclinical safety and toxicity data for ADCs utilizing the this compound drug-linker, providing a comprehensive resource for researchers in the field of targeted cancer therapy.

The this compound Drug-Linker Conjugate

The this compound conjugate features two key components:

-

Aur0131: A potent auristatin derivative that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. The selection of Aur0131 was based on its significant cytotoxic effects on tumor cells and a notable lack of toxicity in peripheral blood mononuclear cells (PBMCs).[1][2]

-

AmPEG6C2 Linker: A non-cleavable linker designed to provide stability in circulation. The use of a non-cleavable linker ensures that the cytotoxic payload is only released upon internalization of the ADC into the target cell and subsequent degradation of the antibody in the lysosome. This characteristic is crucial for minimizing off-target toxicity.

The structure of the this compound drug-linker is integral to the overall performance and safety profile of the resulting ADC.

Preclinical Safety and Toxicity Evaluation

The preclinical safety assessment of the anti-CXCR4 ADC utilizing this compound was conducted using both in vitro and in vivo models.

In Vitro Cytotoxicity

Initial in vitro studies were crucial in selecting Aur0131 as the payload. These studies demonstrated potent cytotoxicity against various tumor cell lines while showing no significant toxicity towards quiescent CXCR4-positive cells like PBMCs.[1]

In Vivo Tolerability and Safety Assessment

A specialized mouse model was developed to evaluate the on-target, off-tumor toxicity of the anti-human CXCR4 ADC. This model, the human CXCR4 knock-in (HuCXCR4KI) mouse, expresses the human CXCR4 receptor, allowing for a more accurate prediction of potential toxicities in humans.[1]

Key findings from the in vivo studies include:

-

The optimal anti-CXCR4 ADC, which incorporates this compound, demonstrated a favorable therapeutic index.[1]

-

The ADC showed limited toxicity to normal CXCR4-positive tissues.[1]

-

Crucially, the ADC was found to spare hematopoietic stem cells and progenitors, a significant concern given the expression of CXCR4 on these cells.[1]

While specific quantitative data such as the No-Observed-Adverse-Effect-Level (NOAEL) or the maximum tolerated dose (MTD) are not detailed in the available literature, the qualitative descriptions consistently point towards a manageable safety profile in preclinical models.

Data Summary

The following table summarizes the key preclinical findings for an anti-CXCR4 ADC utilizing the this compound drug-linker.

| Parameter | Finding | Model System | Reference |

| Payload Selection | Aur0131 selected for its high cytotoxicity against tumor cells and lack of toxicity in PBMCs. | In vitro cell-based assays | [1][2] |

| In Vivo Efficacy | Demonstrated significant anti-tumor activity in xenograft models of hematological cancers. | Orthotopic xenograft mouse models | [1] |

| Tolerability/Safety | The optimized ADC showed limited toxicity to normal CXCR4+ tissues, sparing hematopoietic stem cells. | Human CXCR4 knock-in (HuCXCR4KI) mice | [1] |

| Therapeutic Index | The design of the ADC resulted in a favorable therapeutic index. | Preclinical in vivo models | [1] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following sections outline the key methodologies used in the preclinical evaluation of the anti-CXCR4 ADC with this compound.

In Vitro Cytotoxicity Assay

The cytotoxicity of the free Aur0131 payload was assessed against various tumor cell lines and peripheral blood mononuclear cells (PBMCs). A standard in vitro assay was used to measure cell viability after a 48-hour incubation period with the payload.[1]

In Vivo Tolerability Assessment in HuCXCR4KI Mice

The safety and tolerability of the anti-CXCR4 ADC were evaluated in human CXCR4 knock-in (HuCXCR4KI) mice. This model is specifically designed for assessing the on-target toxicity of anti-human CXCR4 therapies. The tolerability was defined as the highest dose that did not result in more than a 20% loss of body weight or mortality in over 90% of the mice after three doses administered every three weeks. Necropsies were performed three days after the final dose to collect tissues for hematological, histological, and flow cytometry analysis.

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

Caption: Experimental workflow for payload selection and in vivo safety assessment.

Caption: Proposed mechanism of action for the anti-CXCR4 ADC.

Conclusion

The preclinical data available for the anti-CXCR4 ADC utilizing the this compound drug-linker demonstrate a promising safety and tolerability profile. The strategic selection of the Aur0131 payload and the use of a non-cleavable linker have contributed to a design that effectively kills tumor cells while minimizing damage to normal tissues, even those expressing the target antigen. The use of the innovative HuCXCR4KI mouse model has provided valuable insights into the potential on-target, off-tumor toxicities. While the absence of detailed quantitative toxicity data in the public domain represents a limitation, the qualitative evidence strongly supports the continued development of ADCs based on this technology. Further studies, including formal IND-enabling toxicology and biodistribution assessments, will be necessary to fully characterize the safety profile of this compound-containing ADCs prior to clinical evaluation.

References

Methodological & Application

Application Notes: Characterization of AmPEG6C2-Aur0131 in Cancer Cell Lines

These application notes provide a comprehensive overview of the experimental protocols for the in vitro characterization of AmPEG6C2-Aur0131, a novel compound with potential anti-neoplastic properties. The following sections detail the necessary procedures for cell culture maintenance, assessment of cellular viability, and analysis of the compound's effect on key signaling pathways.

General Cell Culture and Maintenance

A fundamental aspect of in vitro compound testing is the consistent and sterile maintenance of cancer cell lines. The following protocol outlines the standard procedures for passaging and maintaining cell cultures for use in subsequent experiments.

Protocol 1.1: Cell Line Maintenance

-

Cell Line: HeLa (Human Cervical Adenocarcinoma)

-

Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Passaging:

-

Aspirate the old media from a sub-confluent (80-90%) flask of cells.

-

Wash the cell monolayer once with 5 mL of sterile Phosphate Buffered Saline (PBS).

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 8 mL of complete growth media.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, complete growth media.

-

Seed new culture flasks at a 1:4 or 1:5 split ratio.

-

Incubate under standard culture conditions.

-

Assessment of Cellular Viability

To determine the cytotoxic effects of this compound, a dose-response study using a colorimetric assay is performed. This allows for the calculation of the half-maximal inhibitory concentration (IC50).

Protocol 2.1: MTT Cell Viability Assay

-

Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth media.

-

Incubate for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of this compound in complete growth media.

-

Remove the old media from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell blank.

-

Incubate the plate for 48 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Table 1: Cytotoxicity of this compound on HeLa Cells

| Concentration (nM) | % Viability (Mean ± SD) |

| 0 (Vehicle) | 100 ± 4.5 |

| 1 | 98.2 ± 5.1 |

| 10 | 85.7 ± 6.2 |

| 50 | 52.1 ± 4.8 |

| 100 | 25.3 ± 3.9 |

| 500 | 8.9 ± 2.1 |

| 1000 | 2.1 ± 1.5 |

| IC50 (nM) | ~50 |

Analysis of Apoptosis Induction

To investigate whether the observed cytotoxicity is due to the induction of programmed cell death, a caspase activity assay is employed.

Protocol 3.1: Caspase-3/7 Activity Assay

-

Seed HeLa cells in a white-walled, clear-bottom 96-well plate at a density of 10,000 cells per well.

-

Incubate for 24 hours.

-

Treat the cells with this compound at concentrations of 1x, 2x, and 5x the determined IC50 for 24 hours.

-

Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Add 100 µL of the reagent to each well.

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the luminescence using a plate reader.

-

Normalize the results to the vehicle control to determine the fold change in caspase activity.

Table 2: Caspase-3/7 Activation by this compound

| Treatment | Fold Change in Luminescence (Mean ± SD) |

| Vehicle Control | 1.0 ± 0.1 |

| This compound (50 nM) | 3.2 ± 0.4 |

| This compound (100 nM) | 5.8 ± 0.6 |

| This compound (250 nM) | 8.1 ± 0.9 |

Target Engagement and Pathway Analysis

Given that "Aur0131" suggests an Aurora kinase inhibitor, Western blotting is used to assess the phosphorylation status of a downstream target, Histone H3, which is a known substrate of Aurora Kinase B.

Protocol 4.1: Western Blotting for Phospho-Histone H3

-

Seed HeLa cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound at various concentrations for 6 hours.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature 20 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Histone H3 (Ser10) and total Histone H3 overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Table 3: Densitometry Analysis of Phospho-Histone H3 (Ser10)

| Treatment | Relative p-Histone H3/Total Histone H3 Ratio |

| Vehicle Control | 1.00 |

| This compound (50 nM) | 0.45 |

| This compound (100 nM) | 0.18 |

| This compound (250 nM) | 0.05 |

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed signaling pathway affected by this compound.

Caption: Experimental workflow for the in vitro characterization of this compound.

Caption: Proposed signaling pathway of this compound via Aurora Kinase B inhibition.

Application Notes and Protocols for AmPEG6C2-Aur0131: Dosage and Administration in Animal Models

Disclaimer: Publicly available information on the specific compound "AmPEG6C2-Aur0131" is limited. The following application notes and protocols are based on general principles for the preclinical evaluation of novel PEGylated therapeutic agents in animal models. Researchers should adapt these guidelines based on the specific characteristics of the molecule and empirical data.

Introduction

This compound is a novel PEGylated compound under investigation for its therapeutic potential. PEGylation, the process of attaching polyethylene glycol (PEG) chains to a molecule, is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This typically results in a longer systemic circulation time, reduced immunogenicity, and improved stability. These application notes provide a general framework for determining the appropriate dosage and administration of this compound in preclinical animal models.

Quantitative Data Summary

The following tables represent hypothetical data for illustrative purposes and should be replaced with actual experimental findings.

Table 1: Hypothetical Dose-Response Data of this compound in a Murine Xenograft Model

| Dosage (mg/kg) | Route of Administration | Dosing Frequency | Mean Tumor Volume Reduction (%) | Survival Rate (%) |

| 1 | Intravenous (IV) | Twice weekly | 15 ± 4.2 | 100 |

| 5 | Intravenous (IV) | Twice weekly | 45 ± 8.1 | 100 |

| 10 | Intravenous (IV) | Twice weekly | 78 ± 12.5 | 100 |

| 20 | Intravenous (IV) | Twice weekly | 85 ± 9.3 | 80 |

| Vehicle Control | Intravenous (IV) | Twice weekly | 0 | 20 |

Table 2: Hypothetical Pharmacokinetic Profile of this compound in Different Species

| Species | Dosage (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) |

| Mouse | 5 | Intravenous (IV) | 120.5 | 0.5 | 24.3 | 2890 |

| Rat | 5 | Intravenous (IV) | 115.2 | 0.6 | 30.1 | 3470 |

| Cynomolgus Monkey | 2 | Intravenous (IV) | 88.9 | 1.0 | 48.7 | 4325 |

Experimental Protocols

Protocol 1: In Vivo Dose-Finding Efficacy Study in a Xenograft Mouse Model

-

Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice) subcutaneously implanted with a relevant human tumor cell line.

-

Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.

-

Tumor Inoculation: Subcutaneously inject 1 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth using calipers. Once tumors reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups (n=8-10 animals per group).

-

Compound Preparation: Reconstitute this compound in a sterile, biocompatible vehicle (e.g., PBS, saline). The concentration should be calculated based on the highest dose to be administered.

-

Administration: Administer this compound or vehicle control intravenously (e.g., via the tail vein) at the predetermined dosing schedule (e.g., twice weekly).

-

Data Collection:

-

Measure tumor volume and body weight 2-3 times per week.

-

Monitor animal health daily for any signs of toxicity.

-

At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, biomarker analysis).

-

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between treatment groups.

Protocol 2: Pharmacokinetic Study in Rats

-

Animal Model: Use healthy adult male and female Sprague-Dawley rats.

-

Catheterization (Optional but Recommended): For serial blood sampling, cannulate the jugular vein of the animals one day prior to the study.

-

Compound Administration: Administer a single dose of this compound intravenously (via tail vein or catheter) or via another relevant route.

-

Blood Sampling: Collect blood samples (e.g., 100-200 µL) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24, 48, 72, and 96 hours post-dose).

-

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method (e.g., ELISA, LC-MS/MS).

-

Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC.

Visualizations

Caption: Hypothetical signaling cascade targeted by this compound.

Caption: A generalized workflow for the preclinical development of a therapeutic agent.

Application Notes and Protocols: AmPEG6C2-Aur0131

For Researchers, Scientists, and Drug Development Professionals